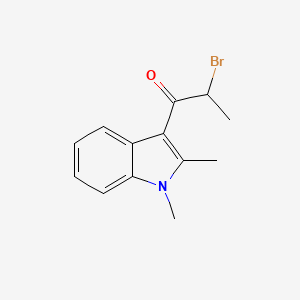

2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

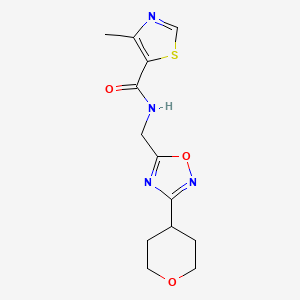

“2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” is a chemical compound with the molecular formula C13H14BrNO . It has a molecular weight of 280.16 . This compound is used in research and has potential applications in the field of synthetic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom attached to a carbon atom, which is part of a propyl group. This propyl group is connected to an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole ring in this compound is substituted with two methyl groups .Physical And Chemical Properties Analysis

The compound “this compound” has a predicted density of 1.38±0.1 g/cm3 . Its boiling point is predicted to be 384.0±27.0 °C . The melting point of a similar compound was found to be between 118-119 °C .Aplicaciones Científicas De Investigación

2-Bromo-1-Indol-3-ylpropane is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including indole derivatives, heterocyclic compounds, and organometallic compounds. It has also been used in the synthesis of polymers, such as poly(ethylene oxide)-block-poly(propylene oxide)-block-poly(ethylene oxide) triblock copolymers. In addition, 2-Bromo-1-Indol-3-ylpropane has been used in the synthesis of peptide-based polymers and drugs.

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The exact mode of action would depend on the specific receptors that “2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one” binds to. Generally, binding to a receptor can trigger a biochemical response in the cell .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Bromo-1-Indol-3-ylpropane has a number of advantages that make it a useful reagent for lab experiments. It is non-toxic, stable, and has a wide range of applications in the pharmaceutical, agrochemical, and material science fields. However, it is insoluble in water and can be difficult to handle in a lab setting.

Direcciones Futuras

The future applications of 2-Bromo-1-Indol-3-ylpropane are vast and varied. It has potential applications in the synthesis of a wide range of compounds, including peptide-based polymers and drugs. It can also be used in the synthesis of polymers, such as poly(ethylene oxide)-block-poly(propylene oxide)-block-poly(ethylene oxide) triblock copolymers. In addition, it can be used in the synthesis of organometallic compounds, which have potential applications in the fields of catalysis and materials science. Finally, it can be used in the synthesis of heterocyclic compounds, which have potential applications in the fields of pharmaceuticals, agrochemicals, and biochemistry.

Métodos De Síntesis

The synthesis of 2-Bromo-1-Indol-3-ylpropane can be achieved through the following steps:

1. The reaction of 1-bromo-2-methyl-1H-indole with 1-bromopropane in the presence of a base such as potassium tert-butoxide in a solvent such as dichloromethane.

2. The reaction of 2-bromo-1-methylindole with 1-bromopropane in the presence of a base such as potassium tert-butoxide in a solvent such as dichloromethane.

3. The reaction of 1-bromo-2,3-dimethyl-1H-indole with 1-bromopropane in the presence of a base such as potassium tert-butoxide in a solvent such as dichloromethane.

Propiedades

IUPAC Name |

2-bromo-1-(1,2-dimethylindol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-8(14)13(16)12-9(2)15(3)11-7-5-4-6-10(11)12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCJRAHORMTLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)